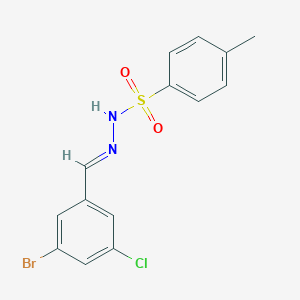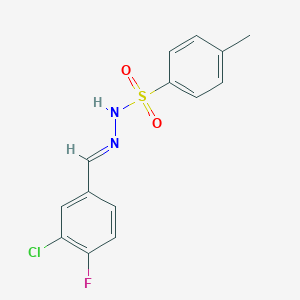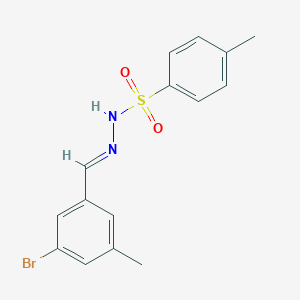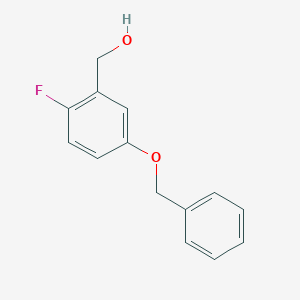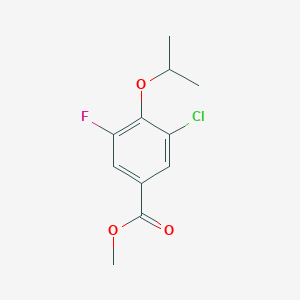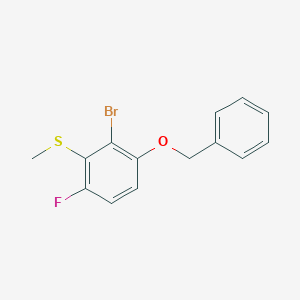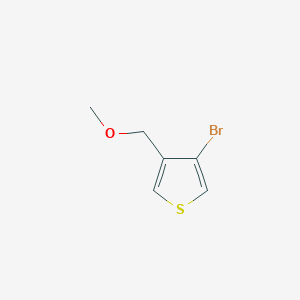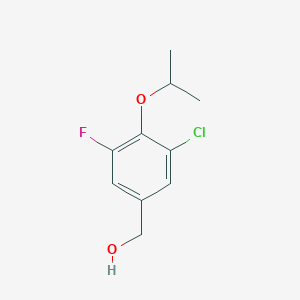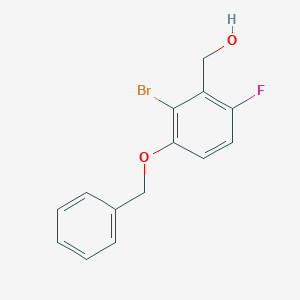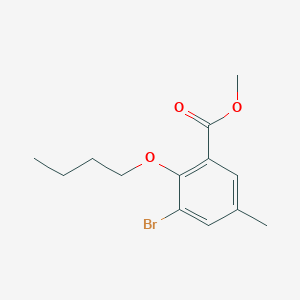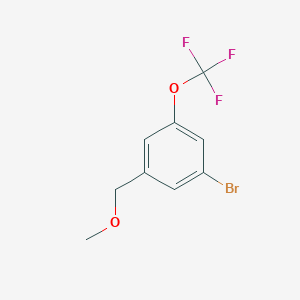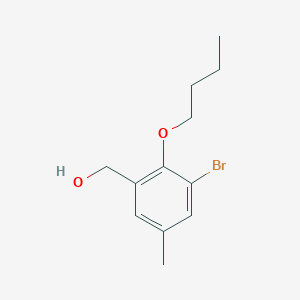
(3-Bromo-2-butoxy-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-butoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol . This compound is characterized by the presence of a bromine atom, a butoxy group, and a methyl group attached to a phenyl ring, along with a methanol group. It has gained attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-butoxy-5-methylphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the butoxy and methanol groups. One common method involves the reaction of 3-bromo-2-methylphenol with butyl bromide in the presence of a base such as potassium carbonate to form the butoxy derivative. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-butoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-2-butoxy-5-methylphenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activity, making it a candidate for further investigation in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It could be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-2-butoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(3-Bromo-2-methylphenyl)methanol: Similar structure but lacks the butoxy group.
(3-Bromo-5-methylphenyl)(phenyl)methanol: Contains a phenyl group instead of a butoxy group.
3-Bromo-2-butoxy-5-methylphenylboronic acid: Similar structure but with a boronic acid group instead of a methanol group.
Uniqueness: (3-Bromo-2-butoxy-5-methylphenyl)methanol is unique due to the presence of the butoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(3-bromo-2-butoxy-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-3-4-5-15-12-10(8-14)6-9(2)7-11(12)13/h6-7,14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPIBWHKHPVADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6290788.png)
